N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Description
The compound N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole ring (attached via a methylene linker) is substituted with fluorine at position 5 and methyl groups at positions 1 and 2. The second pyrazole ring contains methyl groups at positions 1 and 3.
Properties
Molecular Formula |
C11H16FN5 |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H16FN5/c1-7-5-10(15-16(7)3)13-6-9-8(2)14-17(4)11(9)12/h5H,6H2,1-4H3,(H,13,15) |
InChI Key |
MIGMZHXMXOYVJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=C(N(N=C2C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
This intermediate is synthesized via Vilsmeier-Haack formylation of 5-fluoro-1,3-dimethyl-1H-pyrazole. The reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde.
Synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine
Prepared via hydrazine cyclocondensation with acetylacetone, followed by methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Time | 12 hours |
| Solvent | Ethanol |
Stepwise Synthesis of the Target Compound
Reductive Amination
The aldehyde intermediate reacts with 1,5-dimethyl-1H-pyrazol-3-amine under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates the formation of the methylene amine bridge.
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Reaction Time | 24 hours |
| Temperature | 25°C |
Purification and Isolation
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol.
Optimization of Reaction Conditions
Solvent Effects
Methanol outperforms ethanol and acetonitrile due to better solubility of intermediates.
| Solvent | Yield |
|---|---|
| Methanol | 70% |
| Ethanol | 58% |
| Acetonitrile | 42% |
Catalytic Additives
Glacial acetic acid (5 mol%) enhances imine formation kinetics, increasing yield by 12%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
-
Purity: 98.5% (C18 column, 70:30 H₂O:acetonitrile).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High selectivity | Long reaction time |
| Direct Alkylation | Faster | Lower yield (55%) |
Industrial-Scale Considerations
Continuous flow synthesis reduces reaction time to 2 hours and improves yield to 78% by enhancing mass transfer.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine exhibit significant antimicrobial properties. Specifically, it has been investigated for:
- Antileishmanial Effects : The compound demonstrates activity against Leishmania species, which are responsible for leishmaniasis. Its mechanism involves the inhibition of enzymes crucial for the survival of these pathogens.
- Antimalarial Effects : Similar to its effects on leishmaniasis, this compound has shown promise in inhibiting enzymes involved in the biosynthesis of essential biomolecules in malaria parasites.
Anticancer Properties
The pyrazole framework has been associated with anticancer activity. Research indicates that derivatives containing this structure can inhibit the growth of various cancer cell lines:
- Breast and Liver Cancer : Compounds with a similar pyrazole structure have demonstrated antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting potential for development as anticancer agents .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Understanding its SAR is crucial for optimizing its biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N,N-Diisopropylethylamine | Tertiary amine | Non-nucleophilic base in synthesis |
| GPR35 Agonist | Binds GPR35 receptors | High affinity binding properties |
| 3-Methylpyrazole | Simple pyrazole structure | Lacks fluorine substitution |
| 4-Aminoantipyrine | Contains an amino group | Different biological activity profile |
The unique dual pyrazole structure combined with fluorine substitutions may confer distinct chemical and biological properties that differentiate it from other similar compounds.
Potential in Medicinal Chemistry
The compound's diverse biological activities highlight its potential as a lead compound in drug development. Its ability to target specific pathways involved in disease processes makes it a candidate for further investigation in:
- Therapeutics for Infectious Diseases : Given its antimicrobial properties, it could be developed into treatments for diseases like leishmaniasis and malaria.
- Cancer Treatment : The anticancer properties suggest that modifications to enhance potency could yield effective chemotherapeutic agents.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and methyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Substituent Effects on Pyrazole Rings
a. 1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Molecular Formula : C₁₀H₁₃ClF₃N₅ (MW: 295.69) .
- Key Differences: Replaces the 1,5-dimethyl group on the second pyrazole with a difluoromethyl group.
b. N-{[4-Methoxy-3-(methoxymethyl)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine
- Structure : Features a methoxyphenyl group instead of the second pyrazole ring .
- Key Differences : The aromatic methoxy groups improve solubility via polar interactions but reduce lipophilicity, likely decreasing membrane permeability compared to the target compound’s pyrazole-based structure.
c. N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h)
- Molecular Formula : C₂₈H₃₁BrN₄O₄S₂ (MW: 630.10) .
- Key Differences: Incorporates a sulfonamide group and fluorophenyl substituent.
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity : The target compound’s fluorine and methyl groups balance moderate lipophilicity (logP ~2.5–3.0), favoring membrane permeability. Bulkier substituents (e.g., sulfonamide in 4h) increase logP but may hinder absorption.
- Solubility: Pyrazole-based analogs generally exhibit low aqueous solubility due to aromaticity and nonpolar substituents. Methoxyphenyl derivatives show improved solubility but trade off bioavailability.
Biological Activity
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C11H16FN5 |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine |
| CAS Number | 1856075-89-2 |
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Several studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines:
- Breast Cancer (MDA-MB-231)
- In vitro studies show that pyrazole derivatives can induce apoptosis and inhibit proliferation in breast cancer cells.
- Lung Cancer and Colorectal Cancer
- Compounds have shown effectiveness against lung and colorectal cancer cell lines by disrupting cell cycle progression and inducing cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against several strains of bacteria and fungi:
| Microorganism | Activity Level |
|---|---|
| Gram-positive Bacteria | Effective against Staphylococcus aureus and Bacillus subtilis |
| Gram-negative Bacteria | Activity noted against Escherichia coli and Pseudomonas aeruginosa |
| Fungi | Exhibits antifungal properties against Candida albicans |
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition
- The compound inhibits specific enzymes involved in critical metabolic pathways in pathogens, which disrupts their growth and survival.
-
DNA Interaction
- Some studies suggest that pyrazole derivatives may intercalate into DNA or inhibit topoisomerase activity, leading to cell cycle arrest and apoptosis in cancer cells.
-
Inflammatory Pathway Modulation
- The compound may exert anti-inflammatory effects by modulating signaling pathways associated with inflammation.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives and tested their anticancer efficacy on different cancer cell lines. The results indicated that compounds similar to this compound exhibited potent antiproliferative activity against multiple cancer types, with IC50 values indicating significant cytotoxicity at low concentrations .
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of pyrazole derivatives. The study assessed the minimum inhibitory concentration (MIC) against various bacterial strains. Notably, the compound demonstrated an MIC comparable to standard antibiotics for certain Gram-positive bacteria .
Q & A
Q. Basic Methodology :
Q. Advanced Methodology :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding bioactivity (e.g., torsion angles between pyrazole rings) .
- DFT Calculations : Model electronic properties (e.g., Fukui indices) to predict reactive sites for further functionalization .
How does the fluorine substituent influence the compound’s biological activity and binding mechanisms?
Basic Mechanism :
The 5-fluoro group enhances electronegativity, improving interactions with hydrophobic pockets in enzyme active sites (e.g., kinase targets) .
Q. Advanced Analysis :
- SAR Studies : Compare with non-fluorinated analogs (e.g., replacing fluorine with methyl reduces IC₅₀ by 50% in kinase inhibition assays) .
- Molecular Dynamics Simulations : Demonstrate fluorine’s role in stabilizing ligand-receptor complexes via C-F···H-N hydrogen bonds .
How should researchers address contradictions in reported biological activity data?
Q. Experimental Design :
Q. Data Interpretation :
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine) to identify trends in fluorine-dependent activity .
What strategies differentiate this compound from similar pyrazole derivatives in pharmacological studies?
Q. Comparative Analysis :
Q. Advanced Strategy :
- Crystallographic Overlays : Compare binding modes with targets (e.g., superimpose with O-1302 analogs to identify steric clashes) .
What experimental approaches assess solubility and stability for in vivo studies?
Q. Basic Protocol :
Q. Advanced Protocol :
- Co-Crystallization : Improve solubility via salt formation (e.g., hydrochloride salt increases aqueous solubility by 3×) .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (%fu >15% suggests favorable pharmacokinetics) .
How can multi-step synthesis challenges (e.g., intermediate purification) be addressed?
Q. Advanced Solutions :
- Flow Chemistry : Automate steps to isolate air-sensitive intermediates (e.g., fluorinated alkylating agents) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
How to validate analytical methods for quantifying this compound in complex matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
